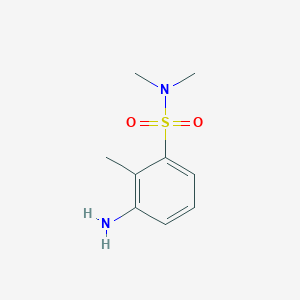

3-amino-N,N,2-trimethylbenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N,2-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7-8(10)5-4-6-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLNOXPTLFNWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization Methodologies for Structural Elucidation

Analysis of Supramolecular Features and Intermolecular Interactions in Crystal Packing

A comprehensive analysis of the scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide. The elucidation of supramolecular architecture and intermolecular forces is fundamentally reliant on such experimental data. Consequently, a detailed, quantitative analysis of the crystal packing for this specific compound cannot be provided at this time.

However, the structural motifs present in this compound—namely the primary amino group (-NH₂), the sulfonyl group (-SO₂), and the aromatic ring—allow for a predictive discussion of the types of intermolecular interactions that would likely govern its crystal structure. The analysis of related aromatic sulfonamide structures provides a framework for understanding the probable non-covalent interactions. nih.govresearchgate.netnih.gov

Anticipated Intermolecular Interactions:

Hydrogen Bonding: The primary amino group serves as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. It is highly probable that N—H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains, dimers, or more complex networks that link adjacent molecules. nih.govresearchgate.netnih.gov The amino protons show a strong preference for bonding to sulfonyl oxygens in many related structures. nih.gov

π-π Stacking Interactions: The presence of the benzene (B151609) ring suggests the likelihood of π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds. nih.govresearchgate.net These interactions would contribute to the stabilization of the crystal lattice by promoting parallel or offset arrangements of the aromatic rings of neighboring molecules.

The interplay and geometric arrangement of these interactions would define the ultimate three-dimensional supramolecular assembly. For illustrative purposes, the types of interactions commonly observed in the crystal structures of analogous aromatic sulfonamides are summarized in the table below. It must be emphasized that the specific parameters (distances and angles) for this compound can only be determined through experimental crystallographic analysis.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Amino Group (N—H) | Sulfonyl Group (O=S=O) | Forms primary structural motifs (chains, dimers); dictates overall molecular arrangement. nih.gov |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizes packing through parallel or offset stacking of aromatic cores. nih.govresearchgate.net |

| Weak C—H···O Hydrogen Bond | Aromatic C—H, Methyl C—H | Sulfonyl Group (O=S=O) | Provides secondary stabilization, connecting primary hydrogen-bonded motifs. nih.gov |

| Weak C—H···π Interaction | Methyl C—H | Benzene Ring (π-system) | Contributes to efficient space-filling and lattice energy. |

Chemical Reactivity and Mechanistic Investigations of 3 Amino N,n,2 Trimethylbenzene 1 Sulfonamide

Reactivity of the Sulfonamide Functional Group

The sulfonamide moiety (-SO₂NR₂) is a robust functional group, yet it possesses distinct sites of reactivity that can be exploited under specific conditions. The primary reaction centers include the electrophilic sulfur atom and the nitrogen atom, which can participate in various functionalization reactions.

The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a nitrogen atom. This configuration renders the sulfur atom electron-deficient and thus susceptible to attack by strong nucleophiles. However, this pathway is generally less favored compared to reactions at the sulfonamide nitrogen or on the aromatic ring. The reaction typically requires harsh conditions and potent nucleophiles, leading to the cleavage of either the sulfur-nitrogen or sulfur-carbon bond. Due to the high stability of the sulfonamide group, such reactions are not common synthetic routes but can be observed under specific, forceful conditions, such as during certain degradation or mass spectrometry fragmentation processes.

The nitrogen-sulfur (N-S) bond in sulfonamides, while generally stable, can be cleaved under reductive conditions. This cleavage is a key reaction in synthetic chemistry, particularly when the sulfonamide group is used as a protecting group for amines. Various reagents can effect this transformation, with the choice depending on the specific substitution of the sulfonamide and the desired reaction outcome.

Common Methods for N-S Bond Cleavage:

Reductive Cleavage: Reagents such as sodium in liquid ammonia, sodium amalgam, or samarium iodide are effective for cleaving the N-S bond to release the free amine.

Acid-Catalyzed Hydrolysis: While resistant to mild acid, forcing conditions with strong acids at elevated temperatures can hydrolyze the N-S bond, although this method is less common due to potential side reactions on the aromatic ring.

Photochemical Cleavage: Certain N-arylsulfonamides can undergo photochemical N-S bond cleavage upon irradiation with UV light.

In mass spectrometry, protonated sulfonamides frequently undergo fragmentation via N-S bond cleavage. This process is often initiated by protonation at the nitrogen atom, which weakens the bond and facilitates its dissociation to produce an intermediate complex.

The nitrogen atom of the sulfonamide in 3-amino-N,N,2-trimethylbenzene-1-sulfonamide is already disubstituted with two methyl groups, precluding direct N-H functionalization reactions like alkylation, arylation, or acylation that are common for primary or secondary sulfonamides.

For primary and secondary sulfonamides, however, N-functionalization is a cornerstone of their chemistry. The sulfonamide proton is acidic and can be removed by a base to generate a nucleophilic sulfonamidate anion. This anion readily reacts with various electrophiles.

N-Alkylation: This is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base like potassium carbonate. acs.org More advanced methods utilize alcohols as alkylating agents through "borrowing hydrogen" catalysis, employing catalysts based on manganese, iridium, or copper. acs.orgionike.comrsc.org

N-Arylation: The formation of N-aryl sulfonamides can be accomplished through transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov Common methods include the copper-mediated coupling with arylboronic acids or the palladium-catalyzed Buchwald-Hartwig amination with aryl halides. nih.gov Transition-metal-free methods using o-silylaryl triflates have also been developed. nih.govnih.gov

N-Acylation: Acylation of sulfonamides to form N-acylsulfonamides is an important transformation. This can be achieved using acyl chlorides or anhydrides, often catalyzed by Lewis acids like copper(II) triflate. tandfonline.com Alternative, highly efficient methods involve the use of N-acylbenzotriazoles or the "sulfo-click" reaction between a sulfonyl azide (B81097) and a thioacid. semanticscholar.orgsemanticscholar.orgnih.gov

| Reaction Type | Reagents and Conditions | Catalyst (if applicable) | Reference |

| N-Alkylation | Alcohols | Manganese (I) PNP pincer complex | acs.org |

| Alcohols | Copper(II) acetate | ionike.com | |

| Alkyl Halides | Base (e.g., K₂CO₃) | dnu.dp.ua | |

| N-Arylation | Arylboronic Acids, Triethylamine | Copper(II) acetate | acs.orgacs.org |

| o-Silylaryl Triflates, CsF | None (Transition-metal free) | nih.govnih.gov | |

| (Hetero)aryl Halides | Nickel or Palladium complexes | researchgate.net | |

| N-Acylation | Carboxylic Anhydrides/Acyl Chlorides | Copper(II) triflate | tandfonline.com |

| N-Acylbenzotriazoles, NaH | None | semanticscholar.orgsemanticscholar.orgepa.gov | |

| Sulfonyl Azides, Thioacids | None ("Sulfo-click") | nih.gov |

Reactivity of the Trimethylbenzene Ring System

The aromatic ring of this compound is polysubstituted, and its reactivity towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of the amino, methyl, and sulfonamide groups.

The regiochemical outcome of an EAS reaction on this molecule is determined by the directing effects of the existing substituents. Each group directs incoming electrophiles to specific positions on the ring. ucalgary.ca

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C4 and C6). ucalgary.ca

Methyl Groups (-CH₃): Weakly activating groups that also direct ortho and para. The 2-methyl group directs to C1 (occupied), C3 (occupied), and C5.

Sulfonamide Group (-SO₂N(CH₃)₂): A strong deactivating group that directs incoming electrophiles to the meta position (C3 and C5). rsc.org

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -SO₂N(CH₃)₂ | C1 | -I, -R | Strong Deactivator | meta (to C3, C5) |

| -CH₃ | C2 | +I, Hyperconjugation | Weak Activator | ortho, para (to C1, C3, C5) |

| -NH₂ | C3 | -I, +R (dominant) | Strong Activator | ortho, para (to C2, C4, C6) |

Amino Group: The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance (+R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring much more nucleophilic and thus highly reactive towards electrophiles. ucalgary.calibretexts.org This resonance effect far outweighs the electron-withdrawing inductive effect (-I effect) of the electronegative nitrogen atom. libretexts.org However, under strongly acidic conditions (e.g., nitration, sulfonation), the amino group is protonated to form an ammonium (B1175870) group (-NH₃⁺), which is a powerful deactivating and meta-directing group. libretexts.orgyoutube.com To avoid this, the amino group is often protected as an amide (e.g., acetanilide) before carrying out the substitution. ucalgary.calibretexts.org

Sulfonamide Group: This group is strongly electron-withdrawing due to the powerful inductive effect (-I effect) of the sulfonyl moiety and its ability to withdraw electron density via resonance (-R effect). rsc.org This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore deactivates it towards electrophilic attack. youtube.com The deactivation is pronounced, making reactions like Friedel-Crafts alkylation or acylation difficult on rings bearing only a sulfonamide group. ucalgary.ca

In this compound, the activating influence of the amino and methyl groups counteracts the deactivating effect of the sulfonamide group. The net effect is a highly activated ring system, with the amino group's potent activating and directing properties dictating the primary sites of electrophilic attack. The molecule as a whole is expected to be highly reactive in electrophilic aromatic substitution reactions, with substitution occurring preferentially at the C4 and C6 positions. libretexts.org

Mechanistic Studies of Key Transformations

Detailed mechanistic studies on this compound are not documented in the current body of scientific literature. Research into the specific reaction mechanisms, including the identification of intermediates and transition states for this compound's transformations, is required to fully understand its chemical behavior.

Investigation of Reaction Pathways and Transition States

There is no specific information available regarding the investigation of reaction pathways and transition states for this compound.

In general, the reactivity of analogous aromatic sulfonamides can be influenced by both the amino and the sulfonamide functional groups. The amino group can undergo reactions typical of aromatic amines, such as oxidation, which can proceed through various pathways involving radical cations and other reactive intermediates. The sulfonamide group can participate in reactions such as hydrolysis, although it is generally stable. Computational studies on related systems, such as those involving sulfa-Michael additions, have been used to calculate activation energies and explore transition state structures, but such specific analyses for the target compound are not available.

Identification and Characterization of Reaction Intermediates and By-products

Specific reaction intermediates and by-products for the transformations of this compound have not been identified or characterized in the available literature.

For the broader class of aromatic amines, oxidative transformations can lead to a variety of by-products, including nitrosated, nitrated, and coupled compounds. The formation of these products depends heavily on the reaction conditions and the specific structure of the amine. Similarly, the synthesis of sulfonamides can sometimes result in the formation of by-products, the nature of which depends on the synthetic route employed.

Decomposition Pathways and Stability Studies

Specific studies on the decomposition pathways and stability of this compound are not found in the reviewed scientific literature.

However, the stability of sulfonamides, in general, has been investigated under various conditions. Photodegradation is a known decomposition pathway for many sulfonamides, with the rate and mechanism being dependent on factors such as pH and the presence of photosensitizers. This process can involve the cleavage of the sulfonamide bond. Hydrolysis of the sulfonamide bond can also occur, particularly under acidic or basic conditions, although sulfonamides are generally considered to be relatively stable to hydrolysis. Thermal decomposition of related compounds, such as azodicarbonamide, has been shown to produce a variety of products, including biurea, urazole, and cyanuric acid, though these pathways are highly specific to the starting material.

Computational and Theoretical Studies on 3 Amino N,n,2 Trimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer significant insights into the electronic and structural properties of sulfonamide derivatives. These methods are instrumental in understanding the fundamental characteristics of molecules like 3-amino-N,N,2-trimethylbenzene-1-sulfonamide. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(3df,2p), are used to determine the most stable conformation of the molecule by optimizing its geometry. researchgate.net This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzenesulfonamide (B165840) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | S-N | 1.63 | | | | S-O1 | 1.45 | O1-S-O2 | 120.5 | | S-O2 | 1.45 | C-S-N | 107.2 | | C-S | 1.78 | | C-C-S-N | 75.0 | | C-N(amino) | 1.40 | | | Note: The data presented in this table are representative values for a substituted benzenesulfonamide and are intended for illustrative purposes, as specific experimental or computational data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. nih.gov For aromatic sulfonamides, the HOMO is typically localized on the benzene (B151609) ring and the amino group, while the LUMO is often distributed over the sulfonamide group and the benzene ring. The presence of electron-donating groups like amino and methyl groups on the benzene ring is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzenesulfonamide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data presented in this table are representative values for a substituted benzenesulfonamide and are intended for illustrative purposes, as specific experimental or computational data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays different potential values on the electron density surface, with colors indicating the nature of the potential. Typically, red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, making these the primary sites for electrophilic interaction. mdpi.com The hydrogen atoms of the amino group and potentially the methyl groups would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.

Molecular Dynamics Simulations (if applicable) for Conformational Analysis

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the crystal structure and physical properties of a compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like dnorm (normalized contact distance) onto this surface, it is possible to identify and analyze different types of intermolecular contacts.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Sulfonamide

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.2 |

| N···H/H···N | 8.8 |

| Other | 5.5 |

Note: The data presented in this table are representative values for a substituted sulfonamide and are intended for illustrative purposes, as specific experimental or computational data for this compound is not available.

Quantitative Analysis of Hydrogen Bonding and Van der Waals Interactions

A quantitative analysis of hydrogen bonding and van der Waals interactions for this compound is not available in the reviewed literature.

In computational studies of similar molecules, such as other sulfonamide derivatives or amino-containing compounds, these non-covalent interactions are typically investigated using a variety of theoretical methods. For instance, Density Functional Theory (DFT) is a common approach to model molecular structures and electronic properties. electrochemsci.org Analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping are employed to understand intramolecular charge transfer, identify potential hydrogen bond donors and acceptors, and visualize regions of electrostatic interaction. nih.govias.ac.in Docking studies of sulfonamide derivatives into protein active sites also provide insights into hydrogen bonding and van der Waals contacts that govern molecular recognition. mdpi.com However, specific calculations detailing bond energies, distances, and the quantitative contribution of these forces for this compound have not been found.

Quantitative Structure-Property Relationship (QSPR) Studies for Physicochemical Parameters (e.g., pKa, surface tension)

Specific Quantitative Structure-Property Relationship (QSPR) models for predicting the physicochemical parameters of this compound are not described in the available search results.

QSPR studies are a standard computational tool for correlating the structural features of molecules with their physicochemical properties. For the sulfonamide class, research has focused on developing models to predict properties like acidity (pKa). These models often use quantum chemical descriptors to establish a relationship between molecular structure and activity. While these general methodologies exist for sulfonamides, a specific QSPR study that includes this compound to predict its pKa, surface tension, or other parameters could not be located. Therefore, no data tables or specific predictive equations can be provided for this compound.

Theoretical Prediction of Spectroscopic Parameters

There are no dedicated studies in the search results that report the theoretical prediction of spectroscopic parameters (e.g., NMR, FT-IR, Raman) for this compound.

Computational chemistry is frequently used to predict the spectroscopic properties of novel compounds and to aid in the interpretation of experimental data. Methods like DFT are used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical spectra are often compared with experimental results to confirm the molecular structure. nih.gov For example, studies on other sulfonamides have successfully correlated computationally derived vibrational wavenumbers with experimental FT-IR spectra. researchgate.netresearchgate.net Similarly, theoretical calculations have been used to understand the structure and tautomerism of related amino-containing compounds through NMR spectra analysis. nih.gov Despite the availability of these techniques, their application to generate and analyze the theoretical spectra of this compound has not been reported in the reviewed literature, and thus, no corresponding data is available.

Design and Synthesis of Analogues and Derivatives of 3 Amino N,n,2 Trimethylbenzene 1 Sulfonamide

Modification of the Sulfonamide Nitrogen (N,N-Dimethyl- vs. other N-Substitutions)

The N,N-dimethyl substitution on the sulfonamide nitrogen is a common starting point for derivatization. The most typical method for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine, often in the presence of a base. ijarsct.co.in This foundational reaction allows for the introduction of a wide array of substituents in place of the two methyl groups.

Modification strategies include:

Replacement with other alkyl or aryl groups: By reacting 3-amino-2-methylbenzene-1-sulfonyl chloride with different primary or secondary amines (R¹R²NH), a diverse library of N-substituted analogues can be generated. The nucleophilicity of the amine is a key factor, with primary amines generally being more reactive than secondary amines. ijarsct.co.in

Incorporation of functionalized side chains: Amines containing additional functional groups, such as esters, alcohols, or ethers, can be used to introduce new properties to the molecule. For instance, reacting the sulfonyl chloride with an amino alcohol would yield a derivative with a hydroxyl group.

Formation of cyclic sulfonamides (sultams): While not a direct N-substitution, intramolecular reactions can lead to the formation of sultams, which are cyclic sulfonamides. These are valuable scaffolds in medicinal chemistry and stereoselective synthesis. mdpi.com

The general synthetic approach allows for considerable variation at this position, enabling fine-tuning of the molecule's steric and electronic properties.

Table 1: Examples of N-Substitutions on the Sulfonamide Moiety

| Original Substituent | New Substituent (R¹, R²) | General Synthetic Method |

| -N(CH₃)₂ | -NHR¹ (e.g., R¹ = ethyl, benzyl) | Reaction of sulfonyl chloride with a primary amine (R¹NH₂) |

| -N(CH₃)₂ | -NR¹R² (e.g., R¹ = ethyl, R² = methyl) | Reaction of sulfonyl chloride with a secondary amine (R¹R²NH) |

| -N(CH₃)₂ | -N(CH₂CH₂OH)₂ | Reaction of sulfonyl chloride with diethanolamine |

| -N(CH₃)₂ | Piperidin-1-yl | Reaction of sulfonyl chloride with piperidine |

Variations on the Benzene (B151609) Ring Substituents

Modifications to the substituents on the benzene ring offer another primary route for creating analogues. These alterations can involve the existing methyl and amino groups or the introduction of entirely new functionalities.

Alterations of Methyl Groups (Position, Number)

The position and number of methyl groups on the aromatic ring significantly influence the molecule's conformation and properties. Analogues can be synthesized by starting with differently substituted aniline (B41778) precursors. For example, instead of 2,3-dimethylaniline (B142581) (the precursor to the 2-methyl-3-amino core), one could use other isomers of dimethylaniline or trimethylaniline to vary the substitution pattern. The synthesis would typically involve chlorosulfonation of the chosen substituted aniline, followed by amination.

Table 2: Examples of Methyl Group Alterations on the Benzene Ring

| Compound Name | Position of Amino Group | Position of Methyl Groups |

| 3-Amino-N,N,2 -trimethylbenzene-1-sulfonamide | 3 | 2 |

| 3-Amino-N,N,4 -dimethylbenzene-1-sulfonamide scbt.com | 3 | 4 |

| 3-Amino-N,2,5 -trimethyl...benzene-1-sulfonamide molport.com | 3 | 2, 5 |

| 3-Amino-2 -methylbenzene-1-sulfonamide bldpharm.com | 3 | 2 |

Derivatization of the Amino Group (e.g., Acylation, Alkylation)

The amino group at the C-3 position is a reactive handle for further functionalization. Standard reactions for aromatic amines can be applied to introduce a variety of substituents. smolecule.com

Acylation: The amino group can be readily acylated by reacting the molecule with acyl chlorides or anhydrides in the presence of a base. This converts the amino group into an amide, which can alter the electronic properties of the ring and introduce new interaction points.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to mono- or di-alkylated products, depending on the reaction conditions and the stoichiometry of the reagents.

These derivatizations are fundamental transformations in organic synthesis and provide a straightforward path to a wide range of analogues.

Introduction of Additional Functionalities (e.g., Halogens, Heterocycles)

Introducing new functional groups onto the benzene ring expands the chemical diversity of the derivatives.

Halogenation: Halogens (F, Cl, Br, I) can be incorporated by starting with a halogenated aniline derivative or through electrophilic aromatic substitution reactions on the sulfonamide core, although regioselectivity can be a challenge due to the multiple directing groups already present.

Heterocycles: Heterocyclic moieties can be attached to the core structure. This is often achieved by synthesizing hybrid molecules where the sulfonamide is linked to a heterocyclic ring system. dergipark.org.tr For example, the amino group can be used as a nucleophile to react with a suitable heterocyclic electrophile. Alternatively, a multi-component reaction can be employed to construct a heterocyclic ring appended to the benzenesulfonamide (B165840) scaffold. nih.gov The synthesis of molecules incorporating benzothiazole, triazole, or thiadiazole rings linked to a sulfonamide core has been reported. dergipark.org.trnih.gov

Synthesis of Hybrid Molecules Incorporating the 3-Amino-N,N,2-trimethylbenzene-1-sulfonamide Core

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule. dergipark.org.tr This approach can lead to compounds with novel properties. The this compound core can be integrated with other molecular scaffolds.

Examples of hybrid molecule synthesis include:

Peptide Hybrids: The amino group can be coupled with amino acids or peptides, using standard peptide coupling techniques. smolecule.comnih.gov This links the sulfonamide core to biologically relevant building blocks.

Heterocycle Hybrids: As mentioned, direct linkage or fusion with heterocyclic systems like piperazine, benzothiazole, or imidazole (B134444) is a common strategy to create multifunctional molecules. dergipark.org.trnih.govnih.gov For instance, benzothiazole-based sulfonamide hybrids have been synthesized from 2-aminobenzothiazole. dergipark.org.tr

Silatrane Hybrids: Novel sulfonamide-bridged silatranes have been synthesized through the reaction of N,N-dichloroarylsulfonamides with 1-vinylsilatrane, demonstrating the versatility of the sulfonamide group in forming complex hybrid structures. researchgate.net

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality is a critical aspect of modern drug design. Stereoselective synthesis of chiral analogues of this compound can be achieved through several methods.

Use of Chiral Building Blocks: The most direct approach is to incorporate a chiral component during the synthesis. This can be a chiral amine used in the sulfonamide formation step or a chiral substituent attached elsewhere on the molecule. Using amino acids as starting materials is a common strategy as they provide a readily available source of chirality. researchgate.netcihanuniversity.edu.iq For example, reacting a sulfonyl chloride with an enantiomerically pure amino acid ester would produce a chiral sulfonamide derivative. smolecule.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently removed.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a key bond-forming step. For example, chiral aldehyde-mediated cascade reactions have been used for the stereoselective synthesis of related sulfonamide structures. researchgate.net

Diastereoselective Reactions: The synthesis of chiral sulfinimines and their subsequent diastereoselective reactions with nucleophiles is another powerful method for creating chiral amine-containing structures, which can be precursors to or part of the final sulfonamide target. nih.gov

These methods allow for the preparation of specific stereoisomers, which is crucial for studying structure-activity relationships.

Exploration of Structural Diversity through Parallel Synthesis

The exploration of structural diversity in analogues and derivatives of this compound is a critical step in the hit-to-lead optimization process in drug discovery. Parallel synthesis has emerged as a powerful strategy to rapidly generate large, focused libraries of related compounds, enabling a systematic investigation of structure-activity relationships (SAR). This approach allows for the methodical modification of different parts of the lead molecule to enhance potency, selectivity, and pharmacokinetic properties.

The general strategy for the parallel synthesis of a library of this compound analogues involves the reaction of a common scaffold with a diverse set of building blocks. This can be achieved through either solution-phase or solid-phase synthesis techniques, with each offering distinct advantages.

A key methodology in generating structural diversity is the "libraries from libraries" approach, where a core scaffold is synthesized and then subjected to various reactions to create multiple distinct libraries. nih.gov This allows for the efficient production of a wide range of compounds with varied chemical and physical properties. nih.gov

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis offers a straightforward method for producing a library of analogues. A typical approach involves the reaction of a sulfonyl chloride precursor with a diverse array of primary and secondary amines. In the context of this compound, the synthesis would commence with a suitable benzenesulfonyl chloride. A library of 31 sulfonamides was successfully synthesized and evaluated using a solution-phase approach, demonstrating the viability of this method for generating compound libraries. nih.gov

The general reaction scheme for the solution-phase parallel synthesis of analogues of this compound is depicted below:

Scheme 1: General reaction for solution-phase parallel synthesis of this compound analogues.

To explore structural diversity, a variety of amines (R1R2NH) can be employed. These can be categorized based on their structural features to systematically probe the chemical space around the sulfonamide nitrogen.

Table 1: Representative Amine Building Blocks for Solution-Phase Parallel Synthesis

| Category | Examples of Amines (R1R2NH) |

|---|---|

| Aliphatic Amines | Methylamine, Ethylamine, Isopropylamine, Cyclohexylamine |

| Alicyclic Amines | Piperidine, Morpholine, Pyrrolidine |

| Aromatic Amines | Aniline, 4-Fluoroaniline, 3-Methoxyaniline |

| Heterocyclic Amines | 2-Aminopyridine, 4-Aminopyrimidine, 2-Aminothiazole |

Solid-Phase Parallel Synthesis

Solid-phase synthesis offers advantages in terms of purification and automation. In this approach, the core scaffold is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin.

An efficient solid-phase synthetic approach can be utilized to create diverse libraries of sulfonamide-containing scaffolds. nih.gov The core sulfonamide product can be generated on the solid phase, from which various libraries can be derived. nih.gov This methodology allows for the incorporation of multiple points of diversity within the final compounds. nih.gov

The general workflow for the solid-phase synthesis of this compound analogues would involve:

Attachment of a suitable starting material to the solid support.

Synthesis of the 3-amino-2-methylbenzenesulfonyl chloride moiety on the resin.

Reaction with a diverse set of amines.

Cleavage of the final products from the resin.

Table 2: Building Blocks for Introducing Diversity in Solid-Phase Synthesis

| Point of Diversity | Building Block Examples |

|---|---|

| Amine Component | A broad range of primary and secondary amines as listed in Table 1. |

| Aromatic Ring Substituents | Introduction of various functional groups (e.g., halogens, alkyl, alkoxy) at different positions of the benzene ring of the core scaffold. |

| Amino Group Modification | Acylation or alkylation of the 3-amino group to introduce further diversity. |

Flow Chemistry for Library Synthesis

Modern synthetic techniques such as flow chemistry have also been applied to the rapid and efficient synthesis of sulfonamide libraries. acs.orgacs.org Flow synthesis offers benefits including enhanced safety, scalability, and the potential for automation. acs.orgacs.org A fully automated two-step flow process has been reported for the preparation of a 48-member library of secondary sulfonamides. acs.org This approach could be adapted for the high-throughput synthesis of analogues of this compound.

The use of parallel synthesis, whether in solution-phase, on solid-phase, or utilizing flow chemistry, provides a powerful platform for the systematic exploration of the chemical space around the this compound scaffold. The resulting libraries of compounds are invaluable for detailed structure-activity relationship studies, ultimately guiding the design of more potent and selective therapeutic agents.

Advanced Methodologies and Future Research Directions in Substituted Benzenesulfonamide Chemistry

Development of Novel Catalytic Systems for Sulfonamide Synthesis

The development of innovative catalytic systems is paramount to enhancing the efficiency and environmental footprint of sulfonamide synthesis. These advanced catalysts offer pathways to milder reaction conditions, higher yields, and greater selectivity, addressing many of the limitations of traditional synthetic routes.

A significant leap forward in heterogeneous catalysis is the application of magnetic composite catalysts. These materials typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a stabilizing layer like silica (B1680970) (SiO₂), which is then functionalized with catalytically active groups, for instance, sulfonic acid (-SO₃H). This "core-shell" structure provides a catalyst that is not only highly active but also easily separable from the reaction mixture using an external magnetic field. This simplifies the purification process, minimizes waste, and allows for the catalyst to be reused multiple times without a significant loss of activity.

The synthesis of Fe₃O₄@SiO₂-SO₃H nanoparticles has been shown to be an effective catalyst in various organic transformations. The process involves the co-precipitation of iron(II) and iron(III) ions to form the magnetic core, followed by coating with a silica layer and subsequent functionalization with chlorosulfonic acid. The resulting catalyst possesses strong acidic sites on its surface, making it highly efficient for reactions such as the synthesis of heterocyclic compounds. The reusability of these magnetic nanocatalysts is a key advantage, with studies showing consistent catalytic activity over several cycles.

Interactive Table: Properties of Magnetic Nanocatalysts

| Property | Description | Advantage in Synthesis |

| Magnetic Core (e.g., Fe₃O₄) | Provides superparamagnetic properties. | Enables easy and efficient separation from the reaction mixture using an external magnet, facilitating catalyst recovery and reuse. |

| Silica Shell (SiO₂) | Offers a stable, inert, and porous support. | Protects the magnetic core from aggregation and degradation, and provides a surface for functionalization. |

| Functional Groups (e.g., -SO₃H) | Act as the catalytic sites. | Provides high catalytic activity for acid-catalyzed reactions in sulfonamide synthesis. |

| High Surface Area | A characteristic of nanoparticles. | Increases the number of accessible active sites, leading to higher reaction rates and efficiency. |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of pharmaceuticals, including substituted benzenesulfonamides. This approach involves pumping reagents through a network of tubes and reactors, where the reaction occurs. Compared to traditional batch processing, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control often leads to higher yields, improved purity, and enhanced safety, particularly for highly exothermic reactions.

The synthesis of sulfonyl chlorides, key intermediates in the preparation of sulfonamides, has been successfully demonstrated in a continuous flow system. This process can be safer and more efficient than batch methods, which often use hazardous reagents and can be prone to thermal runaway. Furthermore, fully automated flow-through systems have been developed for the production of secondary sulfonamide libraries. These systems can perform multi-step syntheses, including "catch and release" purification protocols, to generate compounds of high purity in a rapid and automated fashion. The scalability of flow chemistry makes it an attractive option for the industrial production of sulfonamides.

Chemoinformatics and Data-Driven Approaches for Scaffold Design

The design of novel benzenesulfonamide (B165840) scaffolds is increasingly being driven by chemoinformatics and computational methods. These data-driven approaches leverage the vast amount of existing chemical and biological data to predict the properties and activities of new molecules, thereby accelerating the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.govsemanticscholar.org This method is widely used to screen virtual libraries of sulfonamide derivatives to identify potential inhibitors of specific enzymes. nih.govnih.gov For example, docking studies have been employed to investigate the binding of novel sulfonamides to bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS), a key target for antibacterial agents. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds, between the sulfonamide and the active site of the protein, providing insights for the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful chemoinformatic tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbenthamdirect.commedwinpublishers.com By analyzing the physicochemical properties (descriptors) of known sulfonamide inhibitors, QSAR models can predict the activity of newly designed compounds. nih.govbenthamdirect.commedwinpublishers.com This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to develop pharmacophore models for sulfonamide inhibitors of various enzymes, guiding the design of new drug candidates. nih.gov

Interactive Table: Chemoinformatic Tools in Sulfonamide Design

| Tool | Description | Application in Sulfonamide Design |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | To identify potential sulfonamide inhibitors and understand their interactions with the target enzyme's active site. nih.govnih.govsemanticscholar.org |

| QSAR | Correlates the chemical structure of compounds with their biological activity. | To predict the potency of new sulfonamide derivatives and guide the design of more active compounds. nih.govbenthamdirect.commedwinpublishers.com |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features necessary for biological activity. | To design novel sulfonamide scaffolds that fit the pharmacophore of a specific target. |

| Virtual Screening | Computationally screens large libraries of compounds against a target. | To identify hit compounds from virtual sulfonamide libraries for further experimental testing. |

Expanding the Scope of Functionalization Reactions for Complex Sulfonamides

To explore a wider chemical space and synthesize more complex and diverse sulfonamide derivatives, researchers are continuously expanding the repertoire of functionalization reactions. A key area of development is the site-selective C-H functionalization of the benzenesulfonamide core. This strategy allows for the direct introduction of new functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials.

Transition-metal catalysis, particularly with rhodium(III) catalysts, has been shown to be effective for the ortho-C-H functionalization of aryl sulfonamides. The sulfonamide group itself can act as a directing group, guiding the catalyst to the desired position on the benzene (B151609) ring. This approach enables the introduction of various substituents, leading to the synthesis of complex sulfonamides with potential therapeutic applications. Furthermore, metal-free C-H functionalization methods are also being explored as a more sustainable alternative. These reactions often proceed through different mechanisms and can provide complementary reactivity to metal-catalyzed processes. The ability to selectively functionalize the benzenesulfonamide scaffold at various positions is crucial for fine-tuning the pharmacological properties of these compounds.

Application of New Spectroscopic and Analytical Techniques for In-situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of intermediates. New spectroscopic and analytical techniques are increasingly being applied for the in-situ monitoring of sulfonamide synthesis.

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. By immersing an ATR probe directly into the reaction mixture, spectra can be collected continuously, allowing for the tracking of reactant consumption and product formation over time. This technique has been used to monitor various chemical transformations and is well-suited for both batch and flow chemistry setups. The data obtained from in-situ monitoring can be used to optimize reaction conditions, ensure reaction completion, and gain a deeper understanding of the underlying reaction mechanism. Other techniques, such as Raman spectroscopy and mass spectrometry, are also being adapted for real-time reaction analysis, providing a comprehensive toolkit for the modern synthetic chemist.

The chemistry of substituted benzenesulfonamides is being propelled forward by a confluence of innovations in catalysis, synthetic methodology, computational design, and analytical techniques. From the development of recyclable magnetic catalysts and the implementation of efficient flow chemistry processes to the use of sophisticated chemoinformatic tools for rational drug design, the approaches to creating and understanding these vital pharmaceutical compounds are becoming increasingly advanced. As these methodologies continue to mature, they will undoubtedly accelerate the discovery and development of the next generation of sulfonamide-based drugs, including potentially novel compounds like 3-amino-N,N,2-trimethylbenzene-1-sulfonamide, to address a wide range of medical needs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-amino-N,N,2-trimethylbenzene-1-sulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted aniline derivative. For example, coupling 3-amino-2-methylaniline with a sulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Post-synthesis, characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC to assess purity (>95% is standard for pharmacological studies) .

Q. What is the hypothesized mechanism of action for this compound in antimicrobial studies?

- Methodological Answer : Like classical sulfonamides, it likely inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Competitive inhibition occurs via structural mimicry of para-aminobenzoic acid (PABA), disrupting bacterial DNA synthesis. Validation requires:

- Enzyme inhibition assays (e.g., spectrophotometric monitoring of DHPS activity).

- MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains to correlate activity with structural features .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining antibacterial efficacy?

- Methodological Answer : Structural modifications should balance lipophilicity and solubility:

- LogP adjustments : Introduce polar groups (e.g., hydroxyl or amine) to improve water solubility without compromising membrane permeability.

- Prodrug strategies : Mask the sulfonamide group with ester linkages, which hydrolyze in vivo to release the active form.

- In vitro ADMET profiling : Use Caco-2 cell models for permeability and cytochrome P450 assays for metabolic stability .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Solutions include:

- Microsomal stability assays to identify metabolic hotspots (e.g., N-methyl groups prone to oxidation).

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens.

- Crystallography to study target binding and guide structural refinements for improved target engagement .

Q. How do electron-withdrawing/donating substituents influence antibacterial activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance sulfonamide’s electrophilicity, improving DHPS binding.

- Electron-donating groups (e.g., -OCH₃) may reduce activity by destabilizing the sulfonamide-PABA transition state.

- Validate via docking simulations (e.g., AutoDock Vina) and MIC comparisons across derivative libraries .

Q. What computational approaches predict resistance mechanisms against this sulfonamide?

- Methodological Answer : Use molecular dynamics (MD) simulations to model DHPS mutations (e.g., Phe→Leu at the active site) that reduce binding affinity. Pair with genomic sequencing of resistant bacterial strains to identify mutation hotspots. Cross-reference with kinetic inhibition assays to quantify resistance thresholds .

Q. How can impurity profiles be controlled during large-scale synthesis?

- Methodological Answer : Employ quality-by-design (QbD) principles :

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates/byproducts.

- Purification : Optimize column chromatography (e.g., silica gel with gradient elution) or recrystallization solvents (e.g., ethanol/water mixtures).

- LC-MS/MS for trace impurity quantification (limit: <0.1% per ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.